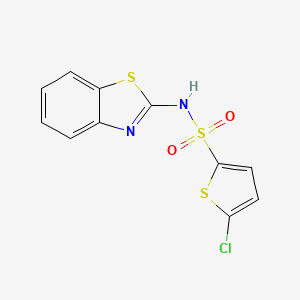![molecular formula C15H11ClF3NO2 B5776652 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as CP-96,345, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Mechanism of Action
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide acts as a selective antagonist of the dopamine D1 receptor. This receptor is primarily located in the brain and is involved in various physiological processes, including motor control, reward, and motivation. By blocking the activity of the dopamine D1 receptor, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide can modulate the activity of the dopaminergic system and alter the release of dopamine in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to decrease the release of dopamine in the striatum and reduce the locomotor activity of animals. This compound has also been shown to have anxiolytic and antipsychotic effects, suggesting its potential use in the treatment of anxiety and psychosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is its high selectivity for the dopamine D1 receptor. This compound can effectively block the activity of this receptor without affecting other dopamine receptors. However, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has a relatively short half-life, which can limit its use in certain experiments. Additionally, the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in vivo can be challenging due to its poor solubility in water.
Future Directions
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has shown great potential as a dopamine D1 receptor antagonist, and future research can explore its use in various physiological and pathological processes. One potential area of research is the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in the treatment of anxiety and psychosis. Additionally, the development of new analogs of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide with improved pharmacokinetic properties can expand its use in scientific research. Finally, the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in combination with other compounds can provide new insights into the role of dopamine receptors in the brain.
Synthesis Methods
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 2-chlorophenol with 4-(trifluoromethyl)aniline in the presence of acetic anhydride and pyridine. This reaction results in the formation of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide as a white solid. The purity of the compound can be improved through recrystallization using a suitable solvent.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research for its potential use as a dopamine D1 receptor antagonist. This compound has been shown to have a high affinity for the dopamine D1 receptor and can effectively block its activity. 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been used in various studies to investigate the role of dopamine D1 receptors in the brain and their involvement in various physiological and pathological processes.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-12-3-1-2-4-13(12)22-9-14(21)20-11-7-5-10(6-8-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEWXBYEWJHBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-{[(5-nitro-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5776579.png)
![3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5776596.png)
![2-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5776597.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5776598.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5776599.png)


![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5776646.png)
![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)


